molecular formula C10H16N4S B5888913 N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No. B5888913
M. Wt: 224.33 g/mol
InChI Key: SLXYCZVQHLJDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular signaling pathways. It has been found to inhibit the activity of protein kinase C, which plays a role in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal models, it has been found to have hypoglycemic effects, and has been shown to improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its potential anti-cancer and anti-inflammatory properties. It may be useful in studies investigating the effects of various drugs on cancer cells or inflammatory mediators. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how this compound works and its potential applications in scientific research.

Future Directions

There are several future directions for research on N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One area of research could be investigating its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models. Another area of research could be investigating its mechanism of action, as a better understanding of how this compound works could lead to the development of more effective drugs. Additionally, further studies could be conducted to investigate the potential anti-cancer and anti-inflammatory properties of this compound, and its potential use in combination with other drugs.

Synthesis Methods

The synthesis method of N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea involves the reaction of cyclopentyl isothiocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-cyclopentyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in studies investigating the effects of various drugs on cancer cells. It has also been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models.

properties

IUPAC Name

1-cyclopentyl-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S/c1-14-7-6-9(13-14)12-10(15)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXYCZVQHLJDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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